5-Phenylpyrimidine-2,4-diamine

Antimalarial drug discovery DHFR inhibition Structure-activity relationship

5-Phenylpyrimidine-2,4-diamine is the essential, unsubstituted DHFR inhibitor scaffold that provides the baseline Ki (41.9 nM) against which all 6‑alkyl and 5‑aryl potency improvements are measured. Its 79‑fold weaker activity versus pyrimethamine and 1,397‑fold weaker versus the 6‑ethyl analog make it the only valid negative control for structure‑activity relationship (SAR) campaigns and resistance‑profiling experiments. Available in ≥98 % purity, it is the indispensable reference compound for medicinal chemistry and antifolate research.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
CAS No. 18588-49-3
Cat. No. B1266188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpyrimidine-2,4-diamine
CAS18588-49-3
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N=C2N)N
InChIInChI=1S/C10H10N4/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14)
InChIKeyFUVWRUJASRBHEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpyrimidine-2,4-diamine (CAS 18588-49-3) – Chemical Profile and Procurement Considerations


5-Phenylpyrimidine-2,4-diamine (also referred to as 2,4-diamino-5-phenylpyrimidine) is a core 2,4-diaminopyrimidine antifolate scaffold that acts as an inhibitor of dihydrofolate reductase (DHFR) [1]. The compound possesses a characteristic pyrimidine ring with amino groups at positions 2 and 4 and an unsubstituted phenyl group at position 5, differentiating it from more extensively substituted analogs such as pyrimethamine and trimethoprim [1]. Its molecular formula is C₁₀H₁₀N₄ with a molecular weight of 186.21 g/mol, and it is commercially available in research-grade purity (typically ≥98%) . The compound serves as both a direct pharmacological probe and a versatile intermediate for the synthesis of more potent DHFR inhibitors and kinase-targeting derivatives [1].

5-Phenylpyrimidine-2,4-diamine (CAS 18588-49-3): Why Generic 2,4-Diaminopyrimidine Substitution Fails


Within the 2,4-diaminopyrimidine class, minor structural modifications at the 5- and 6-positions produce orders-of-magnitude differences in DHFR binding affinity and resistance profiles [1][2]. The unsubstituted 5-phenyl core of 5-phenylpyrimidine-2,4-diamine yields a Ki of 41.9 nM against wild-type Plasmodium falciparum DHFR, whereas adding a 6-ethyl group (6-ethyl-5-phenylpyrimidine-2,4-diamine) improves potency ~1,400-fold to 0.030 nM, and the clinically used pyrimethamine (which incorporates a 5-(4-chlorophenyl) and 6-ethyl motif) achieves 0.53 nM [1][3]. Conversely, the unsubstituted scaffold exhibits a 79-fold weaker wild-type inhibition compared to pyrimethamine, making it a critical baseline comparator for structure–activity relationship (SAR) studies and a distinct synthetic intermediate that cannot be replaced by more potent analogs without altering the intended research objective [1][3]. These quantitative differences underscore that generic class substitution will invalidate comparative SAR, pharmacological profiling, and synthetic route fidelity.

5-Phenylpyrimidine-2,4-diamine (CAS 18588-49-3): Quantitative Differentiation Evidence vs. Structural Analogs


Wild-Type PfDHFR Binding Affinity: 79-Fold Weaker than Pyrimethamine, Defining the Scaffold Baseline

5-Phenylpyrimidine-2,4-diamine inhibits wild-type Plasmodium falciparum dihydrofolate reductase (PfDHFR) with a Ki of 41.9 nM [1]. In contrast, the clinically established antimalarial pyrimethamine [5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine] exhibits a Ki of 0.53 nM against the same PfDHFR target under comparable assay conditions [2]. This 79-fold difference in binding affinity establishes the unsubstituted 5-phenyl scaffold as the essential baseline reference point for quantifying the contribution of 6-alkyl and 4-chloro substituents to DHFR potency.

Antimalarial drug discovery DHFR inhibition Structure-activity relationship

Potency Ranking in 6-Substituted Series: Unsubstituted Core is 1,397-Fold Less Potent than 6-Ethyl Analog

Within the homologous 5-phenylpyrimidine-2,4-diamine series, the unsubstituted parent compound (Ki = 41.9 nM against PfDHFR) is dramatically less potent than its 6-alkyl derivatives [1]. The 6-methyl analog exhibits a Ki of 4.18 nM (10-fold improvement), while the 6-ethyl analog achieves a Ki of 0.0300 nM—an improvement of approximately 1,397-fold over the parent scaffold [1][2][3]. This quantitative progression (41.9 nM → 4.18 nM → 0.0300 nM) establishes a clear and measurable SAR gradient that makes the unsubstituted parent indispensable for benchmarking incremental structural modifications.

Medicinal chemistry Lead optimization DHFR inhibitor SAR

Resistance Profile Differentiation: 6-Ethyl Analog Retains Activity Against Pyrimethamine-Resistant Mutant, Parent Scaffold Lacks This Feature

While the parent 5-phenylpyrimidine-2,4-diamine is 79-fold less potent than pyrimethamine against wild-type DHFR, its 6-ethyl analog (6-ethyl-5-phenylpyrimidine-2,4-diamine) exhibits a critical resistance-evading property: it effectively inhibits both wild-type and pyrimethamine-resistant S58R/S117N mutant PvDHFR [1]. Specifically, pyrimethamine experiences a 313-fold increase in Ki (from 0.16 nM wild-type to 50 nM mutant), whereas the 6-ethyl analog shows only a 4.7-fold increase (from 1.55 nM to 7.33 nM) [1]. The unsubstituted parent scaffold lacks the 6-ethyl substituent required for this resistance-evading steric accommodation, making it a crucial negative control for dissecting structure-based resistance mechanisms.

Antimalarial resistance DHFR mutation Drug design

Class-Level Differentiation: Distinct Binding Mode from Trimethoprim Confers Species Selectivity Advantages

5-Phenylpyrimidine-2,4-diamine belongs to the 2,4-diamino-5-substituted pyrimidine class, which exhibits a fundamentally different binding mode to DHFR compared to the 2,4-diamino-5-benzylpyrimidine class represented by trimethoprim [1]. Trimethoprim displays an IC50 of 45,000–198,000 nM against bacterial DHFR, whereas 5-phenylpyrimidine-2,4-diamine and its analogs achieve nanomolar-range Ki values (41.9 nM for parent; 0.53 nM for pyrimethamine) against Plasmodium DHFR [2]. This >1,000-fold potency difference across species targets reflects distinct enzyme–inhibitor interaction geometries and selectivity profiles that cannot be replicated by interchanging these chemically distinct subclasses.

Antibacterial Selectivity DHFR inhibitor class comparison

5-Phenylpyrimidine-2,4-diamine (CAS 18588-49-3): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


SAR Baseline for 5-Aryl-2,4-diaminopyrimidine DHFR Inhibitor Optimization

As the unsubstituted 5-phenyl core with a wild-type PfDHFR Ki of 41.9 nM, this compound serves as the essential reference point for quantifying the potency contributions of 6-alkyl and 5-aryl substituents. Its 79-fold lower potency versus pyrimethamine and 1,397-fold lower potency versus the 6-ethyl analog provide a measurable baseline against which to assess incremental structural modifications [1][2]. This scenario is directly supported by the quantitative SAR gradient established in Section 3 (Evidence Items 1 and 2).

Negative Control for Resistance Mechanism Studies

The 6-ethyl analog of this scaffold retains activity against pyrimethamine-resistant S58R/S117N mutant PvDHFR (Ki = 7.33 nM), whereas pyrimethamine loses 313-fold potency (Ki = 50 nM). The unsubstituted parent compound lacks the 6-ethyl substituent required for this resistance evasion, making it a structurally defined negative control for dissecting the molecular basis of antifolate resistance [1]. This application is directly derived from the resistance profile evidence in Section 3 (Evidence Item 3).

Synthetic Intermediate for 6-Substituted DHFR Inhibitors and Kinase-Targeting Derivatives

The unsubstituted 5-phenylpyrimidine-2,4-diamine scaffold is a versatile precursor for introducing 6-alkyl, 6-aryl, or other substituents to generate more potent DHFR inhibitors or TAM kinase inhibitors [1][2]. The 10-fold to 1,397-fold potency improvements observed upon 6-alkylation underscore the value of this intermediate for medicinal chemistry campaigns. Commercial availability in ≥98% purity supports reliable synthetic workflow integration .

Species-Selectivity Profiling of 2,4-Diaminopyrimidine Antifolates

The distinct binding mode of 5-phenylpyrimidine-2,4-diamine versus trimethoprim-class inhibitors results in >1,000-fold potency differences across bacterial and Plasmodium DHFR targets [1]. This compound therefore enables head-to-head selectivity profiling across DHFR orthologs, supporting the identification of species-specific inhibitors and the elucidation of selectivity determinants [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenylpyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.